

Application Notes and Protocols for TMC353121 Continuous Infusion in Primates

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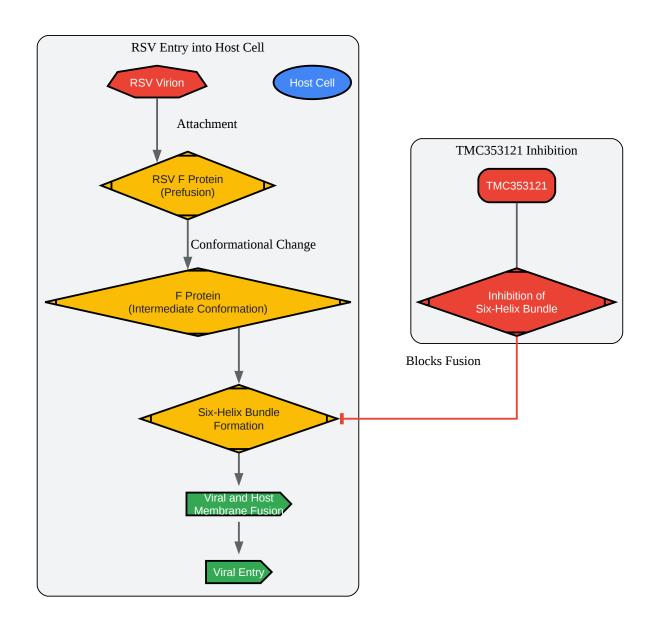
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the continuous intravenous infusion of **TMC353121** in a non-human primate model, based on published preclinical studies. **TMC353121** is a potent, small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, demonstrating significant antiviral activity in vivo.[1][2][3]

Mechanism of Action

TMC353121 is a respiratory syncytial virus (RSV) fusion inhibitor.[4] It targets the RSV F protein, which is crucial for the virus's entry into host cells.[2][5] The mechanism involves preventing the fusion of the viral envelope with the host cell membrane, thereby inhibiting the initiation of infection and the formation of syncytia (the fusion of infected cells with neighboring uninfected cells).[1][2][5] **TMC353121** is understood to bind to an intermediate conformation of the F protein, causing a local disruption of the natural six-helix bundle structure that is essential for the fusion process.[1][2][6]





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Caption: Mechanism of action of TMC353121 as an RSV fusion inhibitor.



Pharmacokinetic Data in Primates

Continuous infusion of **TMC353121** has been evaluated in African green monkeys. The following tables summarize the dosing and pharmacokinetic parameters from these studies.[6] [7]

Table 1: Dosing Regimens for Continuous Infusion of **TMC353121** in African Green Monkeys[6] [8]

Study Arm	Target Plasma Level (ng/mL)	TMC353121 Concentration (mg/mL)	Infusion Rate (mL/kg/h)	Duration
Prophylactic 5 (Px5)	5	0.0033	2.5	72h pre-infection to 14 days
Prophylactic 50 (Px50)	50	0.033	2.5	24h pre-infection to 10 days
Therapeutic 50 (Tx50)	50	0.033	2.5	24h post- infection to 8 days
Prophylactic 500 (Px500)	500	0.33	2.5	Not specified

Table 2: Pharmacokinetic Parameters of TMC353121 in African Green Monkeys[6][7]

Study Arm	Mean Plasma Concentration (µg/mL)	Mean BALF Concentration (μg/mL)	Mean Lung Tissue Concentration (μg/g)
Px5	0.004 ± 0.001	0.001 ± 0.000	0.04 ± 0.01
Px50	0.04 ± 0.01	0.006 ± 0.002	0.6 ± 0.2
Px500	0.39 ± 0.09	0.03 ± 0.01	16 ± 4

BALF: Bronchoalveolar Lavage Fluid



Experimental Protocol: Continuous Infusion in African Green Monkeys

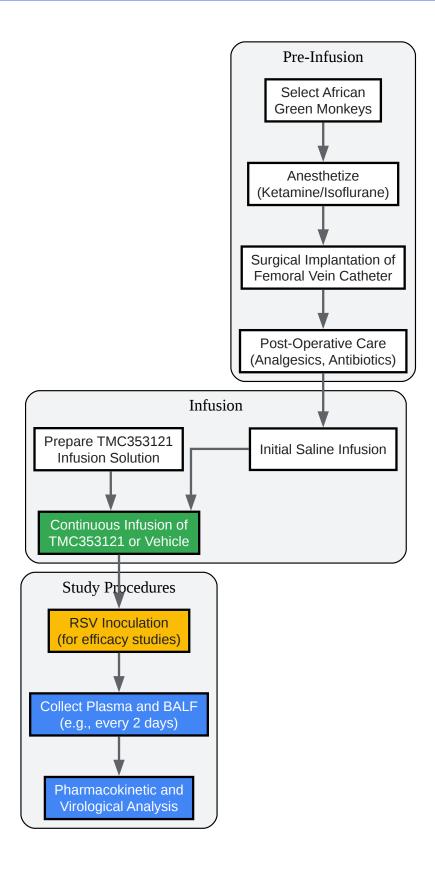
The following protocol is based on the methodology described by Ispas et al. (2015) in their study of **TMC353121** in African green monkeys.[6]

- 1. Animal Model:
- Species: African green monkeys (Chlorocebus sabaeus)
- 2. Catheterization:
- Anesthetize the animals (e.g., with ketamine and isoflurane).
- Surgically implant a central venous catheter into the femoral vein, with the tip advanced into the inferior vena cava.[6]
- Shave and aseptically prepare the inguinal and dorsal regions.
- Administer pre-emptive analgesics (e.g., Ketofen 5 mg/kg) and atropine (0.02 mg/kg).
- Provide a course of post-operative antibiotics (e.g., Baytril 5 mg/kg for five days).
- 3. Drug Formulation and Infusion:
- Stock Solution: TMC353121 is provided at a concentration of 10 mg/mL in 12% Captisol at pH 6.0.[6]
- Infusion Solution Preparation:
 - To prepare 500 mL infusion bags with 4% Captisol, inject the required volume of the 10 mg/mL stock solution into the bag. For example:
 - For 0.33 mg/mL: 16.5 mL of stock solution.
 - For 0.033 mg/mL: 1.65 mL of stock solution.
 - For 0.0033 mg/mL: 0.165 mL of stock solution.



- Mix the infusion bags by inverting them approximately 20 times.
- Vehicle Control: The vehicle control consists of 4% Captisol at pH 6.0, made isotonic with saline.[6]
- Infusion:
 - Immediately following surgery, infuse sterile saline at a rate of 10.0 mL/hour until the initiation of dosing.[6]
 - Connect the infusion bag to the central catheter and administer the drug or vehicle via continuous infusion at the specified rate (e.g., 2.5 mL/kg/h).
- 4. Sample Collection and Processing:
- Collect plasma and bronchoalveolar lavage fluid (BALF) at regular intervals (e.g., every 2 days post-infection) for pharmacokinetic and safety analysis.[6][7]
- 5. RSV Challenge Model (for efficacy studies):
- Infect animals with a relevant strain of RSV via intranasal and/or intratracheal inoculation.
- · Monitor viral shedding in BALF.





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Caption: Experimental workflow for continuous infusion of TMC353121 in primates.



Safety and Tolerability

In the described primate studies, continuous infusion of **TMC353121** for up to 16 days was generally well-tolerated, with no new safety findings reported.[6][8]

Conclusion

TMC353121 demonstrates dose-dependent antiviral efficacy against RSV in a non-human primate model when administered via continuous infusion.[6][8] Complete inhibition of viral shedding was observed at relatively low plasma exposures.[8] These protocols and data provide a foundation for further preclinical and clinical development of **TMC353121** as a potential therapeutic for RSV infection.

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